![molecular formula C10H11F3N2O3 B3040137 N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline CAS No. 161605-63-6](/img/structure/B3040137.png)
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline
Overview
Description
“N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 1183236-47-6 . It has a molecular weight of 264.2 . The IUPAC name for this compound is N-(2-methoxyethyl)-4-nitro-2-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for “N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline” is 1S/C10H11F3N2O3/c1-18-5-4-14-9-3-2-7(15(16)17)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Nonlinear Optics and Polymer Synthesis
The compound has been utilized in the synthesis of polymers for nonlinear optics. Schiff bases containing a nitrothienyl group as an acceptor and an oxyphenyl group as a donor, similar in structure to N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline, have been synthesized and shown to be useful for nonlinear optical applications (Bagheri & Entezami, 2002).
Spectroscopic and Theoretical Study
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline and its derivatives have been the subject of spectroscopic studies, providing insights into their vibrational, geometrical, and electronic properties. This research contributes to a deeper understanding of the molecule's behavior under different conditions (Finazzi et al., 2003).
Application in Electrophotography
The compound has been explored in the field of electrophotography. N-(Nitrofluorenylidene)anilines, which are related to N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline, have shown promise as electron transport materials in positive charge electrophotography, exhibiting stability and compatibility with certain polymers (Matsui et al., 1993).
Liquid Crystal Research
Research into liquid crystals has included derivatives of N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline. These studies have led to the development of new materials with stable smectic phases and potential applications in liquid crystal displays and other technologies (Miyajima et al., 1995).
Antimicrobial and Chemical Reactivity Studies
The compound has been studied for its structural, vibrational, and chemical properties, including antimicrobial activity. These studies provide valuable information for potential applications in the pharmaceutical industry (Subi et al., 2022).
Electrochromic Materials
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline derivatives have been used in the development of novel electrochromic materials. These materials exhibit properties suitable for applications in the near-infrared region, such as high optical contrasts and fast switching speeds (Li et al., 2017).
properties
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O3/c1-18-5-4-14-8-3-2-7(10(11,12)13)6-9(8)15(16)17/h2-3,6,14H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGXXPRPYEOEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001197313 | |
Record name | N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-nitro-4-(trifluoromethyl)aniline | |
CAS RN |
161605-63-6 | |
Record name | N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161605-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Methoxyethyl)-2-nitro-4-(trifluoromethyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001197313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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